molecular formula C15H22N2O B14691880 3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxybenzyl)pyrimidine CAS No. 33236-02-1

3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxybenzyl)pyrimidine

Cat. No.: B14691880
CAS No.: 33236-02-1
M. Wt: 246.35 g/mol
InChI Key: GAHPHLOWOBWQPO-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxybenzyl)pyrimidine is a heterocyclic organic compound It is characterized by a pyrimidine ring that is partially saturated and substituted with a dimethyl group and an ethoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxybenzyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxybenzylamine with a diketone in the presence of a base to form the pyrimidine ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxybenzyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can lead to the formation of fully saturated pyrimidine derivatives.

    Substitution: The ethoxybenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce fully saturated pyrimidine derivatives. Substitution reactions can result in a variety of functionalized pyrimidines.

Scientific Research Applications

3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxybenzyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may explore its use as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxybenzyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5,6-Tetrahydro-5,5-dimethyl-2-(alpha-ethoxybenzyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxybenzyl group, in particular, may confer unique reactivity and potential biological activity compared to other similar pyrimidine derivatives.

Properties

CAS No.

33236-02-1

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

2-[ethoxy(phenyl)methyl]-5,5-dimethyl-4,6-dihydro-1H-pyrimidine

InChI

InChI=1S/C15H22N2O/c1-4-18-13(12-8-6-5-7-9-12)14-16-10-15(2,3)11-17-14/h5-9,13H,4,10-11H2,1-3H3,(H,16,17)

InChI Key

GAHPHLOWOBWQPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)C2=NCC(CN2)(C)C

Origin of Product

United States

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